NC(=O)c1ccc(F)c(N)c1
. This indicates that the molecule consists of a benzamide core with an amino group and a fluorine atom attached to the benzene ring .
Inhibitors of γ-Aminobutyric Acid Aminotransferase (GABA-AT): Compounds like (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115) [, , , ], a 3-amino-4-substituted cyclopentane derivative, have shown potent inhibition of GABA-AT, an enzyme responsible for degrading GABA, the primary inhibitory neurotransmitter in the brain. This inhibition leads to increased GABA levels and has therapeutic potential for treating epilepsy and drug addiction. The structural similarity of 3-Amino-4-fluorobenzamide suggests it could also be investigated for GABA-AT inhibitory activity.
Inhibitors of Dipeptidyl Peptidase IV (DPP-IV): (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]pyridin-6-ylphenyl)butanamide [] is a potent and orally active DPP-IV inhibitor. DPP-IV is an enzyme that inactivates incretin hormones, which are involved in regulating blood glucose levels. Inhibition of DPP-IV is a therapeutic strategy for treating type 2 diabetes. While structurally different from 3-Amino-4-fluorobenzamide, this example highlights the potential of 3-amino-4-substituted compounds as enzyme inhibitors for metabolic disorders.
Inhibitors of Histone Lysine Demethylases (KDMs): Compounds like 3-((furan-2-ylmethyl)amino)pyridine-4-carboxylic acid [], a 3-amino-4-substituted pyridine derivative, have shown inhibitory activity against KDMs, enzymes involved in modifying histone proteins and regulating gene expression. KDM inhibitors have potential therapeutic applications in cancer and other diseases. Given the structural similarities, exploring the KDM inhibitory potential of 3-Amino-4-fluorobenzamide could be a promising research avenue.
Tubulin Inhibitors: 3‐(3‐Methoxyphenyl)‐6‐(3‐amino‐4‐ methoxyphenyl) ‐7H‐[1,2,4]triazolo[3,4‐b][1,3,4] thiadiazine [], a compound containing a 3-amino-4-substituted phenyl ring, acts as a tubulin inhibitor, disrupting microtubule formation and exhibiting anticancer activity against gastric and cervical cancer cells. This example suggests the potential of exploring 3-Amino-4-fluorobenzamide and its derivatives as potential anticancer agents targeting tubulin.
Antimicrobial and Antibiofilm Agents: 3‐Amino‐4‐aminoximidofurazan derivatives [], incorporating furazan and biguanide moieties, have shown promising antimicrobial and antibiofilm activities against Staphylococcus aureus and Pseudomonas aeruginosa. This highlights the potential of exploring 3-Amino-4-fluorobenzamide and its derivatives as novel antimicrobial agents, particularly against drug-resistant bacteria.
Metal-Organic Frameworks (MOFs): Lanthanide-based MOFs derived from 3-amino-4-hydroxybenzoate [] have demonstrated potential applications in various fields, including single-molecule magnet behavior, luminescent properties for thermometry, and CO2 adsorption. While 3-Amino-4-fluorobenzamide differs in the substituent on the benzene ring, its structural similarity suggests its potential use as a building block for developing novel MOFs with unique properties.
Polymers and Conductive Materials: Polymers like poly(3-amino-4-hydroxybenzoic acid) [, ] have been synthesized and shown to possess interesting electrochemical properties and solvatochromism. While 3-Amino-4-fluorobenzamide differs slightly in structure, its potential as a monomer for synthesizing novel polymers with tailored properties should be explored. Its fluorine atom could impart interesting properties like enhanced hydrophobicity or thermal stability to the resulting polymers. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: